molecular formula C11H11NO2 B3356373 Ethyl indolizine-7-carboxylate CAS No. 66182-02-3

Ethyl indolizine-7-carboxylate

Cat. No.: B3356373
CAS No.: 66182-02-3
M. Wt: 189.21 g/mol
InChI Key: MQFVLTUAJKRWNF-UHFFFAOYSA-N
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Description

Ethyl indolizine-7-carboxylate belongs to the indolizine family, a class of heteroaromatic compounds featuring fused five- and six-membered rings with a bridging nitrogen atom. These structures are isoelectronic with indole and exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibition properties . This compound derivatives are synthesized via modular routes, such as the reaction of pyridinium salts with alkynes or arylboronic acids, enabling precise substitution at positions 1, 2, 3, and 7 . Key structural features include acetyl, benzoyl, and alkyl/aryl substituents, which modulate physicochemical and biological properties .

Properties

IUPAC Name

ethyl indolizine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)9-5-7-12-6-3-4-10(12)8-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFVLTUAJKRWNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CN2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308395
Record name Ethyl 7-indolizinecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66182-02-3
Record name Ethyl 7-indolizinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66182-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-indolizinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl indolizine-7-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of pyridine derivatives with alkynes in the presence of a catalyst. For example, the Au-catalyzed reaction between aldehydes, secondary amines, and terminal alkynes can lead to the formation of indolizine derivatives . Another approach involves the use of pyrrole scaffolds and oxidative coupling reactions to achieve the desired indolizine structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The choice of starting materials, reaction conditions, and purification methods are crucial factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl indolizine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indolizine derivatives, while substitution reactions can introduce various functional groups onto the indolizine ring .

Scientific Research Applications

Pharmacological Properties

Ethyl indolizine-7-carboxylate and its derivatives exhibit a wide range of biological activities, making them valuable in drug development. Key areas of application include:

  • Antibacterial Activity : Research indicates that derivatives of this compound possess significant antibacterial properties. For instance, compounds like ethyl 7-amino-3-benzoylindolizine-1-carboxylate have shown potent activity against various bacterial strains, indicating their potential as therapeutic agents in treating bacterial infections .
  • Antioxidant Properties : The compound has demonstrated strong antioxidant capabilities, which are crucial for protecting cells from oxidative stress. Studies utilizing the DPPH scavenging method have confirmed its effectiveness in neutralizing free radicals .
  • Anticancer Activity : Ethyl indolizine derivatives have been explored for their anticancer properties. Certain analogues have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, highlighting their potential as chemotherapeutic agents .
  • Anti-inflammatory Effects : The inhibition of cyclooxygenase-2 (COX-2) by indolizine compounds has been documented, with some derivatives showing comparable activity to established anti-inflammatory drugs like indomethacin .

Case Study 1: Antitubercular Activity

A study focused on substituted indolizines revealed their effectiveness against Mycobacterium tuberculosis (Mtb), including multi-drug resistant strains. The screening of these compounds utilized the resazurin microplate assay (REMA), demonstrating their potential as novel anti-TB agents .

Case Study 2: Larvicidal Activity

Research on ethyl 3-benzoyl-2,7-dimethyl indolizine-1-carboxylate highlighted its efficacy in controlling Anopheles arabiensis larvae. The compound achieved significant mortality rates, suggesting its application in vector control strategies for malaria prevention .

Structural Insights and Synthesis

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents to enhance biological activity. For example:

CompoundSynthesis MethodKey Findings
Ethyl 3-benzoyl-2,7-dimethyl indolizine-1-carboxylateTandem annulation reactionHigh energetic fitness scores at catalytic sites of enzymes, promising for NmeNANAS inhibition .
Ethyl 7-amino-3-benzoylindolizine-1-carboxylateReaction with phenacyl bromidesPotent antibacterial and antioxidant properties confirmed through in vitro assays .

Mechanism of Action

The mechanism of action of ethyl indolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indolizine derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological context and the structure of the indolizine derivative.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Substituent Variations

Ethyl indolizine-7-carboxylate derivatives are compared with mthis compound, diethyl indolizine-1,2-dicarboxylates, and substituted benzoyl variants (Table 1).

Table 1: Structural and Physicochemical Comparison of Indolizine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight logP Anticancer Activity (SiHa IC₅₀, µg/mL)
This compound -COOEt (7) C₁₁H₁₁NO₂ 189.21 1.5990 Not tested
Mthis compound -COOMe (7) C₁₀H₉NO₂ 175.18 1.200* Not tested
2b: Ethyl 7-acetyl-3-(4-Br-benzoyl)-1-carboxylate -Ac (7), -4-Br-benzoyl (3) C₂₀H₁₆BrNO₄ 422.25 4.9123 20–40
2q: Diethyl 7-acetyl-3-(4-Cl-benzoyl)-1,2-dicarboxylate -Ac (7), -4-Cl-benzoyl (3), -COOEt (1,2) C₂₃H₂₀ClNO₆ 465.86 5.7262 10–20
Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate -Bz (2), -Me (6), -COOEt (7) C₁₉H₁₇NO₃ 307.34 3.500* Inactive

*Estimated logP using ChemBioDraw Ultra 13.0v .

Key Observations:
  • Substituent Effects : Electron-withdrawing groups (e.g., 4-Br, 4-Cl) enhance anticancer activity compared to electron-donating groups (e.g., methyl). For example, compound 2q (4-Cl) shows IC₅₀ values of 10–20 µg/mL against SiHa cells, outperforming adriamycin (ADR) in some assays .
  • logP and Bioavailability : Higher logP values (e.g., 5.7262 for 2q) correlate with increased lipophilicity, improving membrane permeability but risking solubility limitations .
Key Observations:
  • Eco-Friendly Synthesis : Reactions in DMF with K₂CO₃ achieve high yields (54–79%) within 30 minutes, highlighting efficiency .
  • Structural Confirmation : X-ray crystallography validates steric effects in inactive derivatives, while HRMS and NMR ensure purity in active compounds .

Biological Activity

Ethyl indolizine-7-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by its unique indolizine core, which includes an ethyl ester group at the carboxylate position. The molecular formula is C12H11N2O2C_{12}H_{11}N_{2}O_{2} with a molecular weight of 189.21 g/mol. The presence of the ethyl ester enhances its solubility and reactivity, making it a valuable compound for further functionalization in organic synthesis .

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of indolizines, including this compound, have shown notable antimicrobial properties against various pathogens .
  • Antitubercular Activity : A study reported that analogues of this compound demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 2.55 µg/mL for certain derivatives .
  • Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation by interacting with specific enzymes involved in cell growth .
  • Larvicidal Effects : Recent studies highlighted the effectiveness of certain indolizine derivatives in controlling mosquito larvae, particularly against Anopheles arabiensis, suggesting potential applications in vector control .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. For instance:

  • Enzyme Inhibition : The compound can inhibit enzymes critical for the survival and proliferation of pathogens, such as malate synthase in M. tuberculosis .
  • Binding Affinity : Computational studies have shown that the compound has a high binding affinity for several molecular targets, indicating its potential as a lead compound for drug development .

Synthesis Methods

This compound can be synthesized through various methods:

  • Cyclization Reactions : One common approach involves the reaction of pyridine derivatives with alkynes under specific catalytic conditions.
  • Functionalization : The ethyl ester group can be introduced through esterification reactions, enhancing the compound's reactivity and solubility .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

StudyFocusKey Findings
Study 1Antitubercular ActivityCompound 5g exhibited MIC of 2.55 µg/mL against M. tuberculosis .
Study 2Larvicidal ActivityCompounds 4c, 4d, 4e, and 4f showed larval mortality rates between 71% to 81% against Anopheles arabiensis .
Study 3Anticancer PropertiesIndolizine derivatives demonstrated inhibition of cancer cell proliferation through enzyme modulation .

Q & A

Q. Key Optimization Parameters :

  • Catalyst Loading : 2 mol% Pd(OAc)₂ minimizes cost while maintaining efficiency.
  • Solvent System : Aqueous conditions reduce organic solvent use, aligning with green chemistry principles.
  • Temperature : Reactions at 70°C balance speed and side-product formation.

How are this compound derivatives characterized, and what spectroscopic data are critical for validation?

Basic Research Question
Characterization relies on ¹H/¹³C NMR , HRMS , and FT-IR . For example, ethyl 3-(p-tolyl)indolizine-7-carboxylate (7 ) shows distinct NMR signals:

  • ¹H NMR : δ 8.24 (s, 1H, indolizine H), 7.47 (d, 2H, aryl H), 4.38 (q, 2H, ethyl CH₂).
  • ¹³C NMR : δ 166.1 (ester C=O), 132.3 (indolizine C), 21.3 (methyl group) .

Q. Table 1: Representative NMR Data for Ethyl Indolizine-7-Carboxylates

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS [M+Na]⁺
7 8.24 (s), 7.47 (d)166.1, 132.3302.1151
8 8.23 (s), 7.49 (d)166.1, 159.2318.1101

What advanced strategies address contradictory spectroscopic data in structurally similar indolizine derivatives?

Advanced Research Question
Contradictions in NMR signals (e.g., unexpected splitting or shifts) may arise from steric effects or conformational dynamics . For example, substituents at the 3-position (e.g., methoxy vs. methyl groups) alter electron density, shifting aromatic proton signals. To resolve discrepancies:

  • Compare DEPT-135 and 2D-COSY spectra to assign overlapping signals.
  • Use variable-temperature NMR to probe conformational flexibility .
  • Cross-validate with X-ray crystallography when single crystals are obtainable.

How can computational methods predict the biological activity of this compound derivatives?

Advanced Research Question
Molecular docking and dynamics simulations identify potential targets. For larvicidal derivatives (e.g., compound 4c in ), docking against Anopheles arabiensis acetylcholinesterase (AChE) and sterol carrier protein-2 (SCP-2) reveals binding affinities. Key steps:

Protein Preparation : Retrieve PDB structures (e.g., AChE: 1DX6) and optimize protonation states.

Ligand Parameterization : Assign charges using the AM1-BCC method.

Simulation : Run 100-ns MD trajectories to assess stability of ligand-protein complexes .

Q. Table 2: Larvicidal Activity of Selected Derivatives

CompoundMortality Rate (%)Target Protein (Predicted)
4c73AChE, SCP-2
4d81AChE, SCP-2

What methodologies resolve low yields in Suzuki-Miyaura couplings for indolizine derivatives?

Advanced Research Question
Low yields (<50%) may stem from incomplete boronic acid activation or catalyst deactivation . Mitigation strategies:

  • Pre-activation : Stir boronic acids with K₂CO₃ for 30 minutes before adding catalyst.
  • Ligand Screening : Test bidentate ligands (e.g., SPhos) to stabilize Pd(0) intermediates.
  • Microwave Assistance : Reduce reaction time to 20 minutes at 100°C, improving efficiency .

How are ethyl indolizine-7-carboxylates applied in material science, such as fluorophores?

Basic Research Question
Derivatives like ethyl 3-(4-(dimethylamino)phenyl)indolizine-7-carboxylate (9 ) exhibit tunable fluorescence due to intramolecular charge transfer (ICT) . Methodology:

  • Spectral Analysis : Measure emission λmax in solvents of varying polarity (e.g., hexane vs. DMSO).
  • pH Sensitivity : Test fluorescence quenching in acidic media (e.g., HCl), revealing protonation-dependent ICT .

What statistical approaches validate the significance of bioactivity data in larvicidal studies?

Advanced Research Question
For mortality rate comparisons (e.g., 73% vs. 99% for Temephos in ):

  • Perform ANOVA with post-hoc Tukey tests to assess differences across compounds.
  • Calculate LC₅₀ values via probit analysis, ensuring 95% confidence intervals.
  • Validate reproducibility through triplicate experiments with randomized sample batches .

How do substituents at the 3-position influence the electronic properties of indolizine cores?

Basic Research Question
Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) increase indolizine’s electron density, shifting UV-Vis absorption to longer wavelengths. Methodology:

  • Cyclic Voltammetry : Measure oxidation potentials to quantify electron richness.
  • DFT Calculations : Use B3LYP/6-31G(d) to map HOMO-LUMO gaps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Ethyl indolizine-7-carboxylate

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